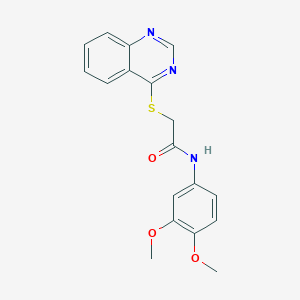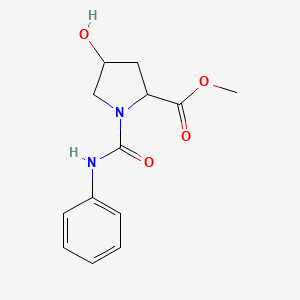
N-(3,4-dimethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 3,4-dimethoxyphenethylamine , which is an aromatic ether and an alkaloid. It’s a derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, 2-(3,4-dimethoxyphenyl)-1H-phenanthro was synthesized and characterized with spectral studies .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . Theoretical calculations for the reaction pathway were performed using the Minnesota Global Hybrid functional M06-2X and a 6-31++G(d,p) basis set .Chemical Reactions Analysis
In a study on the reaction mechanism of 3,4-dimethoxybenzaldehyde formation from 1-(3’,4’-dimethoxyphenyl)propene, several non-enzymatic reactions were involved, including radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 3,4-dimethoxyphenethylamine, have been analyzed. This compound has a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Biological Activities
Antitumor Activity : Novel 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated significant in vitro antitumor activity. Compounds with variations in the quinazolinone structure showed broad-spectrum antitumor effectiveness, nearly 1.5–3.0-fold more potent compared to the positive control, 5-fluorouracil, against various cancer cell lines (Al-Suwaidan et al., 2016). Another study focusing on trimethoxyanilides based on 4(3H)-quinazolinone scaffolds found compounds with extensive-spectrum antitumor efficiency against multiple tumor subpanels (Mohamed et al., 2016).
Antimicrobial and Antiprotozoal Activities : N-substituted-phenyl-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides were designed and showed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, with specific compounds performing well in both in vitro and short-term in vivo models (Patel et al., 2017).
Antiviral Activity : Certain quinazolinone derivatives have been identified to possess antiviral properties against a range of viruses, including respiratory and biodefense-related viruses. Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives, synthesized via microwave-assisted techniques, were evaluated and showed potential antiviral activities (Selvam et al., 2007). Another study reported the synthesis of new (quinazolin-4-ylamino)methylphosphonates with varying degrees of anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-15-8-7-12(9-16(15)24-2)21-17(22)10-25-18-13-5-3-4-6-14(13)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURPJXIJFAPBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2960766.png)

![[2-(2,2-Difluoroethoxy)phenyl]methanol](/img/structure/B2960769.png)
![2-Chloro-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]acetamide](/img/structure/B2960770.png)
![1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2960772.png)

![3-(Tert-butyl)-2-(4-nitrophenyl)-6-nitroindeno[3,2-C]pyrazol-4-one](/img/structure/B2960776.png)
![6-chloro-N-[(4-fluorophenyl)methyl]pyridazine-3-carboxamide](/img/structure/B2960777.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2960779.png)
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2960781.png)
![4-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2960783.png)
![2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2960784.png)
